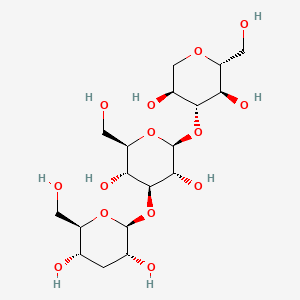
Heparin lithium salt
Übersicht
Beschreibung
Heparin lithium salt is an anticoagulant derived from porcine intestinal mucosa . It is a polymer classified as a mucopolysaccharide or a glycosaminoglycan . It has been traditionally used as an anticoagulant, binding to antithrombin III, a naturally occurring plasma protease inhibitor . This accelerates the rate at which antithrombin III inhibits coagulation proteases .
Synthesis Analysis
Heparin is biosynthesized and stored in mast cells of various mammalian tissues, particularly liver, lung, and mucosa . Commercial heparin is chiefly isolated from beef lung or pork intestinal mucosa . A computer approach has been presented that exploits experimental data from elemental analysis and high-resolution NMR experiments to estimate the individual anhydro-unit ratio .Molecular Structure Analysis
Heparin is a member of the heparan sulfate family of glycosaminoglycans, a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . Its overall conformation is rod-like in solution as well as in the solid state .Chemical Reactions Analysis
Heparin salts are formed by combining an ionizable drug with a counter-ion . In the case of heparin lithium salt, heparin- is the ionizable drug and Li+ is the counter-ion .Physical And Chemical Properties Analysis
Heparin lithium salt is soluble in water . It has excellent aqueous solution stability (up to 2 years at 2 - 8 °C) provided the solutions have been sterilized by filtration through a 0.2 μm membrane .Wissenschaftliche Forschungsanwendungen
Anticoagulant in Laboratory Studies
Heparin lithium salt is often used as an anticoagulant in laboratory studies . It prevents the formation of clots and keeps blood samples liquid for further analysis .
Cell Surface Charge Determination
This compound has been used to validate photometric measurements in cell surface charge determination . This application is crucial in understanding cell interactions and functions .
Hypothermal Stress on Lactate Metabolism
Researchers have used Heparin lithium salt to study the effects of hypothermal stress on lactate metabolism . This research can provide insights into how organisms respond to cold environments .
Anticoagulant in Direct Membrane Feeding Assays
In the field of parasitology, Heparin lithium salt has been used to study the effects of anticoagulants in direct membrane feeding assays . These assays are important for understanding the transmission dynamics of parasites .
Cell Culture in Glioblastoma Cell Models
Heparin lithium salt has been used for 2D and 3D in vitro cell culture in glioblastoma cell models . This research can help in the development of new treatments for glioblastoma, a type of brain cancer .
Cardiac Tissue Mechanics Research
This compound has been used to prevent clot formation and tissue damage during mechanical probing of cardiac pacemaker cell embryonic patterning . This study contributes to the broader area of cardiac tissue mechanics research and developmental biology .
Anti-inflammatory, Antitumor, and Cardiovascular Diseases
Beyond its anticoagulant properties, Heparin and its derivatives, including Heparin lithium salt, have been tested in the protection against and repair of inflammatory, antitumor, and cardiovascular diseases .
Antiangiogenic, Preventive, and Antiviral Agent
Heparin and its derivatives have also been explored as an antiangiogenic, preventive, and antiviral agent for atherosclerosis . This highlights the diverse therapeutic potential of Heparin lithium salt .
Wirkmechanismus
Target of Action
Heparin lithium salt is an anticoagulant that primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . The role of ATIII is to inactivate coagulation enzymes, specifically thrombin (factor IIa) and factor Xa .
Mode of Action
Heparin lithium salt binds reversibly to ATIII . This binding greatly accelerates the rate at which ATIII inactivates the coagulation enzymes thrombin and factor Xa . This interaction results in the prevention of blood clotting, making heparin lithium salt a potent anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by heparin lithium salt is the coagulation cascade. By accelerating the inactivation of thrombin and factor Xa via ATIII, heparin lithium salt prevents the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots and thus exerting its anticoagulant effect .
Pharmacokinetics
Its bioavailability is erratic, and its elimination half-life is approximately 1.5 hours . It is metabolized in the liver and excreted in the urine . These properties impact the bioavailability of heparin lithium salt, necessitating regular monitoring and dosage adjustments when used therapeutically .
Result of Action
The primary result of heparin lithium salt’s action is the prevention of blood clotting. This makes it useful in a variety of clinical scenarios, including the prevention of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . It is also used to prevent clotting during dialysis and surgical procedures, maintain the patency of intravenous injection devices, and prevent in vitro coagulation of blood transfusions and in blood samples drawn for laboratory values .
Action Environment
The action of heparin lithium salt can be influenced by various environmental factors. For instance, it has excellent aqueous solution stability, remaining stable for up to 2 years at 2 - 8 °C when the solutions have been sterilized by filtration . The anticoagulant effect of heparin lithium salt must be monitored regularly, and the dosage must be adjusted frequently when used therapeutically . This is because individual patient characteristics, including kidney function and co-existing medical conditions, can influence the action, efficacy, and stability of heparin lithium salt .
Safety and Hazards
Zukünftige Richtungen
The most widely used anticoagulant drug in the world today, heparin, remains an animal-derived product with the attendant risks of adulteration and contamination . A contamination crisis in 2007–2008 increased the impetus to provide non-animal-derived sources of heparin, produced under cGMP conditions . Synthetic and semi-synthetic heparins are in development and may become reality in the relatively near future .
Eigenschaften
IUPAC Name |
4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDFQWQRCUQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO20S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9045-22-1 | |
| Record name | Heparin, lithium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heparin lithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
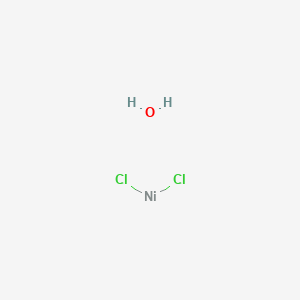

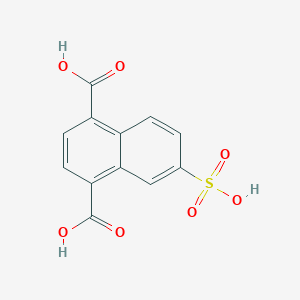
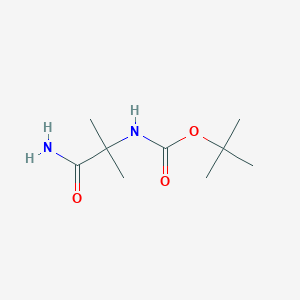
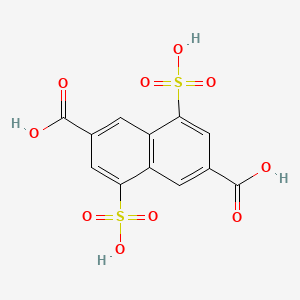
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

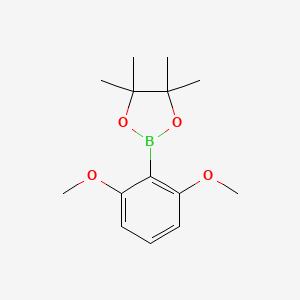
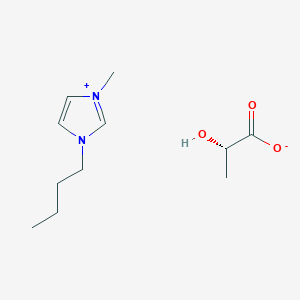

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

